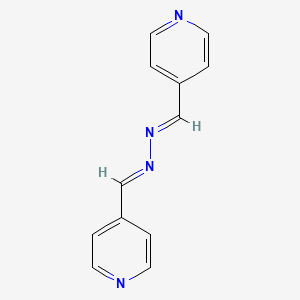

イソニコチナルデヒド アジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Isonicotinaldehyde, azine is an organic compound that belongs to the class of azines. Azines are molecules containing the C=N–N=C functional unit. These compounds have received increased attention due to their biological, chemical, and materials properties .

Synthesis Analysis

Azines are conventionally synthesized by the condensation of hydrazine with ketones and aldehydes. Alternate routes are also available for their synthesis .

Molecular Structure Analysis

Isonicotinaldehyde, azine has the chemical formula C12H10N4. It contains 26 atoms: 10 hydrogen atoms, 12 carbon atoms, and 4 nitrogen atoms .

Chemical Reactions Analysis

The mechanism of the reaction between 1,2,3-triazines and 1,2,3,5-tetrazines with amidines proceeds through an addition/N2 elimination/cyclization pathway. This reaction offers advantages such as ease of preparation and impressive stability .

科学的研究の応用

有機合成と医薬品化学

アジン、特に2,3-ジアザ-1,3-ブタジエンは、有機合成と医薬品化学において重要な役割を果たしています。研究者は、それらをヘテロ環を生成するための汎用性の高い前駆体として利用しています。 これらの化合物は、医薬品や生物活性化合物などの複雑な分子の構築における構成要素として役立ちます .

ケモセンシングと分析物の検出

会合誘起発光(AIE)活性アジンは、その独特の光学特性により注目を集めています。これらの分子は会合すると蛍光が強化され、ケモセンサーの優れた候補となります。研究者は、イオン、ガス、生体分子などのさまざまな分析物を検出するための用途を探求してきました。 AIE活性アジンの感度と選択性は、環境モニタリングや医療診断のための貴重なツールとなっています .

光物理的性質と発光材料

アジンは、蛍光やリン光を含む興味深い光物理的性質を示します。科学者たちは、これらの特性を利用して、オプトエレクトロニクス、ディスプレイ、センサーにおける用途のための発光材料を開発してきました。 研究者は、アジンの構造を調整することで、発光波長を微調整し、さまざまなデバイスでの性能を最適化できます .

配位化学と金属錯体

アジンは、遷移金属と容易に配位錯体を形成します。これらの金属-アジン錯体は、触媒から材料科学まで、さまざまな用途があります。 研究者は、金属有機構造体(MOF)や分子磁石などの機能性材料を設計するために、それらの反応性、安定性、および電子特性を探求しています .

超分子化学とホスト-ゲスト相互作用

アジンは、ホスト-ゲスト相互作用を通じて超分子集合体に関与しています。ゲスト分子と包接錯体を形成する能力は、薬物送達、分子認識、自己組織化において重要な意味を持っています。 研究者は、特定のゲストに対するアジンベースのホスト分子の結合親和性と選択性を調べています .

生物活性と生化学的研究

あまり研究されていませんが、一部のアジンは興味深い生物活性を示しています。研究者は、それらを酵素阻害剤、抗菌剤、または抗腫瘍化合物としての可能性を調べています。 アジンの構造-活性相関を理解することは、創薬と化学生物学に貢献します .

Safety and Hazards

作用機序

Target of Action

Isonicotinaldehyde, azine, like other azines, is an organic compound that bears the C=N-N=C functional unit Azines have been recognized for their biological, chemical, and materials properties .

Mode of Action

Azines are known to result from the reaction of two molecules of identical carbonyl compounds (symmetrical azines) or, more commonly, from the reaction of two different carbonyl compounds (unsymmetrical azines) with hydrazine .

Biochemical Pathways

Azines are known to be involved in various chemical reactions and have been studied for their synthesis, properties, applications, and reactivity .

Pharmacokinetics

The schiff bases of isoniazid, a compound related to isonicotinaldehyde, azine, have been evaluated for their pharmacokinetic profile in rats .

Result of Action

Azines have been recognized for their biological, chemical, and materials properties .

Action Environment

It is known that azines can reversibly change color in response to temperature changes .

生化学分析

Biochemical Properties

Isonicotinaldehyde, azine plays a significant role in biochemical reactions, particularly as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis . It interacts with tyrosinase by binding to the enzyme-substrate complex, exhibiting uncompetitive inhibition . This interaction reduces melanin content in cells, making it a potential candidate for applications in cosmetics and medicine .

Cellular Effects

Isonicotinaldehyde, azine affects various cell types and cellular processes. It has been shown to reduce melanin content in melanoma cells, indicating its potential in treating hyperpigmentation disorders . Additionally, it influences cell signaling pathways and gene expression related to melanin synthesis, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, isonicotinaldehyde, azine exerts its effects through binding interactions with tyrosinase, leading to enzyme inhibition . This inhibition occurs via uncompetitive binding, where the compound binds to the enzyme-substrate complex, preventing the enzyme from catalyzing the conversion of substrates into melanin . This mechanism results in decreased melanin production and altered gene expression related to melanogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isonicotinaldehyde, azine have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its inhibitory activity against tyrosinase for extended periods . Long-term studies have shown that its effects on cellular function, particularly melanin reduction, remain consistent over time .

Dosage Effects in Animal Models

The effects of isonicotinaldehyde, azine vary with different dosages in animal models. At lower doses, the compound effectively reduces melanin content without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cytotoxicity and adverse impacts on cellular function . These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Isonicotinaldehyde, azine is involved in metabolic pathways related to melanin synthesis. It interacts with tyrosinase, a key enzyme in the melanogenesis pathway, inhibiting its activity and thereby reducing melanin production . This interaction affects metabolic flux and metabolite levels associated with melanin biosynthesis .

Transport and Distribution

Within cells and tissues, isonicotinaldehyde, azine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target cells, particularly melanocytes, where it exerts its inhibitory effects on melanin synthesis .

Subcellular Localization

Isonicotinaldehyde, azine localizes to specific subcellular compartments, including the cytoplasm and melanosomes, where it interacts with tyrosinase . This localization is crucial for its activity, as it ensures proximity to the enzyme and effective inhibition of melanin synthesis . Post-translational modifications and targeting signals may also play a role in directing the compound to these compartments .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Isonicotinaldehyde, azine can be achieved through a condensation reaction between isonicotinaldehyde and hydrazine hydrate.", "Starting Materials": [ "Isonicotinaldehyde", "Hydrazine hydrate" ], "Reaction": [ "Mix isonicotinaldehyde and hydrazine hydrate in a 1:1 molar ratio in a round-bottom flask.", "Heat the mixture under reflux for several hours.", "Allow the mixture to cool to room temperature and filter the resulting solid.", "Wash the solid with cold water and dry it under vacuum to obtain Isonicotinaldehyde, azine." ] } | |

CAS番号 |

6957-22-8 |

分子式 |

C12H10N4 |

分子量 |

210.23 g/mol |

IUPAC名 |

(Z)-1-pyridin-4-yl-N-[(Z)-pyridin-4-ylmethylideneamino]methanimine |

InChI |

InChI=1S/C12H10N4/c1-5-13-6-2-11(1)9-15-16-10-12-3-7-14-8-4-12/h1-10H/b15-9-,16-10- |

InChIキー |

XLLIUDMGQNPRJS-VULZFCBJSA-N |

異性体SMILES |

C1=CN=CC=C1/C=N\N=C/C2=CC=NC=C2 |

SMILES |

C1=CN=CC=C1C=NN=CC2=CC=NC=C2 |

正規SMILES |

C1=CN=CC=C1C=NN=CC2=CC=NC=C2 |

| 6957-22-8 | |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,3'-Bipyridin]-6-amine](/img/structure/B1600252.png)

![(1H-Benzo[D]imidazol-5-YL)methanamine](/img/structure/B1600254.png)